Ethyl 5-methylthiophene-2-carboxylate
Overview
Description
Ethyl 5-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C8H10O2S . It is used as a reactant for the synthesis of various compounds .
Synthesis Analysis
The synthesis of Ethyl 5-methylthiophene-2-carboxylate can be achieved through different methods. One method involves the reaction of commercially available 5-methylthiophene-2-carboxylic acid with potassium carbonate in N,N-dimethyl-formamide at 25℃ for 2 hours . Another method involves treating 5-methyl-thiophene-2-carboxylic acid with concentrated sulfuric acid in ethanol and heating to a gentle reflux for 72 hours .Molecular Structure Analysis
The molecular structure of Ethyl 5-methylthiophene-2-carboxylate consists of a five-membered thiophene ring with a methyl group at the 5-position and a carboxylate ester group at the 2-position . The InChI code for this compound is 1S/C8H10O2S/c1-3-10-8(9)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3 .Chemical Reactions Analysis
Ethyl 5-methylthiophene-2-carboxylate can participate in various chemical reactions. For instance, it can be used as a reactant for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions .Physical And Chemical Properties Analysis
Ethyl 5-methylthiophene-2-carboxylate has a molecular weight of 170.23 . It has a boiling point of 243°C at 760 mmHg . The compound has a Log P value (a measure of lipophilicity) of 2.45 (iLOGP), indicating moderate lipophilicity .Scientific Research Applications
Synthesis and Preparation
Ethyl 5-methylthiophene-2-carboxylate is utilized in the synthesis of complex chemical compounds. For instance, Kogami and Watanabe (2011) developed a safe and efficient process for the preparation of a closely related compound, ethyl 2-methylthiophene-3-carboxylate. This process avoids the use of strong bases and is applicable on a multikilogram scale (Kogami & Watanabe, 2011).
Fluorescence Properties
Ethyl 5-methylthiophene-2-carboxylate derivatives exhibit novel fluorescence properties. Guo Pusheng (2009) synthesized and characterized a compound with similar properties, demonstrating its potential in fluorescence applications (Guo Pusheng, 2009).
Heterocyclic Compound Synthesis
This compound is integral in synthesizing heterocyclic compounds. Ryndina et al. (2002) described the synthesis of thieno[3,4-d]pyrimidines using a derivative of ethyl 5-methylthiophene-2-carboxylate, showcasing its utility in creating complex chemical structures (Ryndina et al., 2002).
Dyeing Applications
Ethyl 5-methylthiophene-2-carboxylate derivatives have been used in the development of disperse dyes for polyester fibers, as demonstrated by Iyun et al. (2015). These dyes exhibit good fastness properties and are applied under various conditions (Iyun et al., 2015).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-methylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-3-10-8(9)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXZOVWQCSRKMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452062 | |
Record name | Ethyl 5-methyl-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methylthiophene-2-carboxylate | |
CAS RN |
5751-81-5 | |
Record name | Ethyl 5-methyl-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5751-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methyl-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.